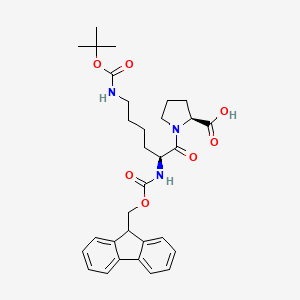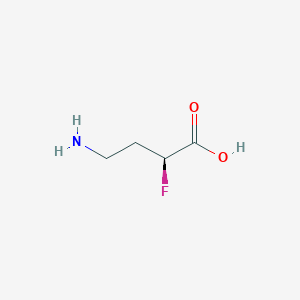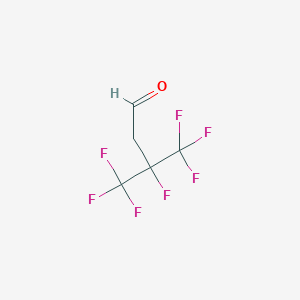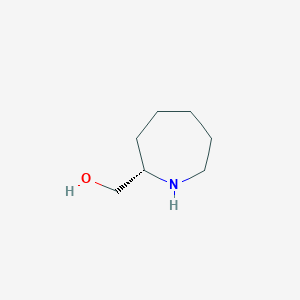
4-Methylene-2,2-bis(trifluoromethyl)-1,3-dioxolane
Vue d'ensemble
Description
4-Methylene-2,2-bis(trifluoromethyl)-1,3-dioxolane is a fluorinated organic compound. Compounds containing fluorine atoms are often of interest due to their unique chemical properties, such as high electronegativity and the ability to form strong bonds with carbon. These properties can lead to applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylene-2,2-bis(trifluoromethyl)-1,3-dioxolane typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. Common reagents might include trifluoromethylating agents and catalysts that facilitate the formation of the dioxolane ring.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance. This might include continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylene-2,2-bis(trifluoromethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions could lead to the formation of less oxidized derivatives.
Substitution: The fluorine atoms or other groups in the molecule could be substituted with different functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce new functional groups into the molecule.
Applications De Recherche Scientifique
4-Methylene-2,2-bis(trifluoromethyl)-1,3-dioxolane could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: Potential use in studying the effects of fluorinated compounds on biological systems.
Medicine: Possible applications in drug discovery and development, particularly for compounds with enhanced metabolic stability.
Industry: Use in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.
Mécanisme D'action
The mechanism of action for 4-Methylene-2,2-bis(trifluoromethyl)-1,3-dioxolane would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of fluorine atoms could enhance binding affinity or metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other fluorinated dioxolanes or related fluorinated heterocycles. Examples could be:
- 2,2-Bis(trifluoromethyl)-1,3-dioxolane
- 4-Methyl-2,2-bis(trifluoromethyl)-1,3-dioxolane
Uniqueness
4-Methylene-2,2-bis(trifluoromethyl)-1,3-dioxolane is unique due to the presence of the methylene group, which could impart different reactivity and properties compared to its analogs. This uniqueness might make it particularly valuable for specific applications where these properties are advantageous.
Propriétés
IUPAC Name |
4-methylidene-2,2-bis(trifluoromethyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F6O2/c1-3-2-13-4(14-3,5(7,8)9)6(10,11)12/h1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISZWNSSJAXFEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1COC(O1)(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]-1,3-dioxolane](/img/structure/B3039744.png)









![Imidazo[1,2-a]pyrazin-6-ylmethanamine](/img/structure/B3039761.png)
![[3-Fluoro-4-(methoxymethyl)phenyl]boronic acid](/img/structure/B3039762.png)


